3-Bromo-5-(trifluoromethoxy)benzylamine
Description
3-Bromo-5-(trifluoromethoxy)benzylamine (CAS RN: 1092461-37-4) is a halogenated benzylamine derivative with the molecular formula C₈H₇BrF₃NO and a molecular weight of 270.049 g/mol . It features a benzylamine backbone substituted with a bromine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the aromatic ring. This compound is classified as a primary amine, rendering it reactive in nucleophilic substitution, condensation, and coordination chemistry.
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSEMAXLWKKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248597 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-37-4 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-5-(trifluoromethoxy)benzylamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H8BrF3NO
- CAS Number : 1092461-37-4
- Molecular Weight : 292.07 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethoxy group enhances the compound's lipophilicity and binding affinity, which can lead to increased potency against certain biological targets.
Biological Activities
-
Anticancer Properties :
- Studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, aryl benzylamines have been developed as inhibitors for prostate cancer therapeutics, demonstrating IC50 values in the nanomolar range against specific cancer cell lines .
- The trifluoromethoxy group is known to enhance the biological potency of compounds by improving interactions with target proteins .
-
Antimicrobial Activity :
- The presence of halogens such as bromine in benzylamines has been associated with increased antimicrobial properties. Compounds with similar substitutions have shown effectiveness against a range of bacterial strains .
- The trifluoromethoxy group may also contribute to this activity by altering the electronic properties of the molecule, thus affecting its interaction with microbial targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzylamine structure can significantly influence biological activity:
| Compound Variant | Activity Level | Notes |
|---|---|---|
| This compound | High | Enhanced potency due to trifluoromethoxy group |
| 3-Bromo-benzylamine | Moderate | Lacks trifluoromethoxy group, reduced lipophilicity |
| 4-Fluoro-benzylamine | Low | Different halogen substitution affects binding |
Case Studies and Research Findings
-
Prostate Cancer Inhibition :
A study reported that substituted aryl benzylamines, including those similar to this compound, were designed as selective inhibitors for human 17β-HSD3, which plays a crucial role in androgen metabolism. These compounds exhibited IC50 values as low as 5 nM in cellular assays . -
Antimicrobial Efficacy :
Research indicates that compounds with bromine and trifluoromethoxy substituents demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
Scientific Research Applications
Organic Synthesis
3-Bromo-5-(trifluoromethoxy)benzylamine serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of more complex molecules. It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles, oxidation-reduction reactions, and coupling reactions such as Suzuki-Miyaura coupling .
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which may improve drug efficacy and bioavailability. Studies indicate that similar compounds can exhibit significant biological activity, including serotonin uptake inhibition, suggesting possible applications in treating mood disorders .
Research has demonstrated that derivatives of this compound may possess anticancer properties. For example, cell viability studies revealed protective effects against endoplasmic reticulum stress in pancreatic β-cells, indicating potential applications in diabetes treatment . Additionally, compounds with similar structures have shown cytotoxic effects on liver cancer cells .
Cell Viability Studies
In studies focusing on cell viability under stress conditions, derivatives of this compound have been tested for their protective effects on pancreatic β-cells. These studies demonstrated that certain derivatives could significantly improve cell survival rates under induced stress conditions, highlighting their therapeutic potential in diabetes management.
Anticancer Activity
Research evaluating the cytotoxic effects of structurally related compounds on cancer cell lines has shown promising results. Compounds containing trifluoromethyl groups have exhibited enhanced potency against various cancer types, including liver cancer. This suggests that this compound may also exhibit similar anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Substituent Position Effects
- This compound vs. 4-(Trifluoromethoxy)benzylamine :
The meta-substituted bromine in the former enhances steric hindrance and electronic effects compared to the para-substituted trifluoromethoxy group in the latter. This difference may alter receptor-binding affinity in bioactive molecules .
Functional Group Influence
- Benzylamine vs. Aniline Derivatives :
The benzylamine group (-CH₂NH₂) in this compound offers greater flexibility and basicity compared to the aniline (-NH₂) group in its analog. This impacts solubility and reactivity in cross-coupling reactions .
Halogen Effects
- Bromine vs. In contrast, 4-Fluoro-3-(trifluoromethoxy)benzylamine benefits from fluorine’s metabolic stability and electronegativity .
Pharmaceutical Relevance
- Enzyme Inhibition : Derivatives of this compound have been explored as sulfonamide inhibitors targeting WD repeat-containing proteins, as seen in analogs like 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(trifluoromethoxy)benzoic acid .
Fluorine’s Role in Bioactivity
The trifluoromethoxy group improves lipophilicity and oxidative stability , critical for blood-brain barrier penetration and prolonged drug half-life. This is corroborated by studies highlighting fluorine’s impact on bioavailability and protein interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
